molecular formula C10H5FO3 B1340409 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 69155-78-8

7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1340409
CAS RN: 69155-78-8
M. Wt: 192.14 g/mol
InChI Key: QSWSDWVNEPDHIG-UHFFFAOYSA-N
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Description

7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a specialty product used for proteomics research . Its molecular formula is C10H5FO3 and has a molecular weight of 192.14 .


Synthesis Analysis

The synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde has been described in various studies . For instance, one study described the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid . Another study reported an efficient one-pot synthesis of functionalized chromeno .


Molecular Structure Analysis

The molecular structure of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde has been determined by NMR spectroscopy and X-ray crystallography . The structure is further confirmed by its SMILES string N#CC1=COC2=CC(F)=CC=C2C1=O .


Chemical Reactions Analysis

The chemical reactions of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde have been studied. For example, transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde include a melting point of 230–232°C . It appears as a yellow solid .

Scientific Research Applications

Drug Design and Medicinal Chemistry

The structural features of chromene derivatives, such as “7-fluoro-4-oxo-4H-chromene-3-carbaldehyde,” make them valuable in medicinal chemistry for drug design. Their interactions with proteins can be crucial for developing new pharmaceuticals, particularly in understanding ligand-protein interactions which are invaluable for rational drug design .

Computational Chemistry Studies

Density Functional Theory (DFT) calculations are often used to study the structural, energetic, and electronic properties of chromene derivatives. These studies can provide insights into the stability and reactivity of compounds like “7-fluoro-4-oxo-4H-chromene-3-carbaldehyde,” which can be essential for predicting their behavior in various chemical environments .

Synthesis and Chemical Reactions

Chromene derivatives are subjects of synthesis and reaction studies to explore their chemical properties. For instance, studies on similar compounds have described their synthesis and reactions, which could be relevant to understanding the reactivity of “7-fluoro-4-oxo-4H-chromene-3-carbaldehyde” in organic synthesis .

Material Science

The electronic properties derived from computational studies suggest that chromene derivatives could have potential applications in material science, particularly in the development of new materials with specific electronic characteristics .

Analytical Chemistry

Chromene derivatives can be used as analytical reagents or reference compounds in analytical chemistry due to their distinct spectroscopic properties, which can be crucial for identifying or quantifying other substances .

Crystallography

X-ray crystallography studies on chromene derivatives help determine molecular structures, which is fundamental for understanding the three-dimensional arrangement of atoms within a molecule. This information is vital for many fields, including drug design, material science, and theoretical chemistry .

Biological Studies

Given their structural features, chromene derivatives may interact with biological systems in ways that could be explored for therapeutic or diagnostic purposes. Research into these interactions could lead to new insights into cellular processes or the development of bioactive molecules .

Environmental Chemistry

The reactivity and stability of chromene derivatives under various conditions make them suitable candidates for studying environmental processes such as degradation pathways or their role as intermediates in chemical reactions occurring in nature .

Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde First Principles Density Functional Theory First Principles Study on the Stability and Electronic Structures of 7 Synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3 6-amino-4-oxo-4h-chromene-3-carbaldehyde | Sigma-Aldrich

Future Directions

The future directions for the research and application of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde are not explicitly mentioned in the retrieved papers. Given its use in proteomics research , it may have potential applications in the field of biochemistry and molecular biology.

properties

IUPAC Name

7-fluoro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWSDWVNEPDHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549230
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

69155-78-8
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69155-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUOROCHROMONE-3-CARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde derivatives and how do they influence crystal packing?

A1: These derivatives, specifically 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde [] and 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde [], share a planar core structure. This planarity, with all atoms lying roughly within the same plane, significantly influences how these molecules arrange themselves in a crystal lattice. The crystal structures are stabilized by various intermolecular interactions:

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